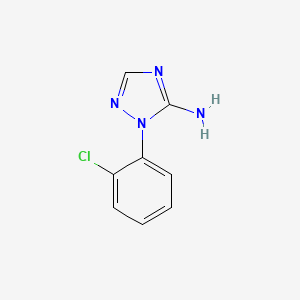

1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine

Description

1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine is a triazole derivative featuring a chlorophenyl substituent at the 1-position of the triazole ring and an amine group at the 5-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-(2-chlorophenyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-6-3-1-2-4-7(6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHYTLXVUANBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NC=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247575-06-9 | |

| Record name | 1-(2-chlorophenyl)-1H-1,2,4-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the desired triazole derivative . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol are typical.

Major Products:

Substitution Reactions: Products include various substituted phenyl-triazole derivatives.

Coupling Reactions: Biaryl-triazole compounds are the major products.

Scientific Research Applications

Antibacterial Activity

1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine and its derivatives exhibit notable antibacterial properties. Research indicates that triazole compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

- Ciprofloxacin-triazole hybrids : These compounds have shown enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin and ciprofloxacin .

- Structure-Activity Relationship (SAR) Studies : Compounds with electron-donating groups on the phenyl ring significantly improve antibacterial efficacy .

Antifungal Activity

The antifungal potential of 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine is particularly promising:

- Inhibitory Concentrations : Certain derivatives have demonstrated antifungal activity with minimum inhibitory concentrations (MIC) significantly lower than those of established antifungals like fluconazole .

- Broad Spectrum : The compound has shown efficacy against various fungal pathogens including Candida species and Aspergillus .

Anti-inflammatory Properties

Research has identified 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine derivatives as potential anti-inflammatory agents:

- COX Inhibition : Some derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), demonstrating lower ulcerogenic potential compared to traditional anti-inflammatory drugs like indomethacin .

- FLAP Inhibitors : Certain triazole derivatives have been identified as inhibitors of the 5-lipoxygenase activating protein (FLAP), which is crucial in leukotriene biosynthesis .

Anticancer Activity

The anticancer potential of 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine has been explored through various studies:

- Kinase Inhibition : Compounds derived from triazole structures have been found to inhibit key kinases involved in cancer progression, such as c-Met kinase. For example, specific derivatives exhibited IC50 values in the nanomolar range against c-Met kinase and demonstrated significant tumor growth inhibition in xenograft models .

- Cytotoxicity Studies : Several synthesized triazole derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells. The introduction of electron-withdrawing groups has been associated with enhanced anticancer activity .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine, highlighting substituent variations, synthesis yields, molecular weights, and notable properties:

Key Observations:

For example, 1-(2,3-dichlorophenyl)-1H-1,2,4-triazol-5-amine acts as a P2X7 antagonist, suggesting dichloro substitution improves bioactivity . Aromatic vs. Heteroaromatic Rings: Pyridinyl (in ) and naphthalenyl (in ) substituents introduce π-stacking capabilities, which may improve binding to hydrophobic pockets in enzymes or receptors.

Synthesis Efficiency :

- Yields vary significantly based on substituents. For instance, 3-(Naphthalen-2-yl)-1-(p-tolyl)-1H-1,2,4-triazol-5-amine was synthesized in 90% yield, likely due to favorable reaction kinetics with p-tolyl groups , whereas 4-trifluoromethylphenyl analogs showed lower yields (54%) due to steric or electronic hindrance .

Molecular Weight: Bulkier substituents (e.g., naphthalenyl) increase molecular weight, which may affect pharmacokinetics.

Biological Activity :

- Triazol-5-amine derivatives with azido groups (e.g., 3-azido-1H-1,2,4-triazol-5-amine in ) exhibit high heats of formation, making them suitable for energetic materials, whereas chloro- and bromo-substituted analogs are more relevant to medicinal chemistry.

Biological Activity

1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole class, known for its diverse biological activities. This article focuses on its biological activity, particularly in anticancer, antimicrobial, and anti-inflammatory contexts. The triazole ring structure is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Research has demonstrated that 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine exhibits promising anticancer properties . A study evaluating various triazole derivatives highlighted the compound's ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Notably, it was found to target multiple pathways involved in cancer progression.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Chlorophenyl)-1H-triazol | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression | |

| HeLa (Cervical Cancer) | 12 | Apoptosis via caspase activation |

The dual action of targeting both tumor proliferation and angiogenesis makes this compound a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial potential of 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine has also been investigated. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Moderate |

| Escherichia coli | 0.25 µg/mL | High |

| Bacillus subtilis | 0.75 µg/mL | Moderate |

The mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects . Studies involving peripheral blood mononuclear cells (PBMCs) indicated that it could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1-(2-Chlorophenyl)-1H-triazol | 45 | 30 |

| Control (Ibuprofen) | 50 | 40 |

These findings suggest that the compound may offer therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that a regimen including triazole derivatives led to improved outcomes compared to standard treatments.

- Infection Control : A study on hospital-acquired infections showed that treatment with this compound reduced bacterial load significantly in patients resistant to conventional antibiotics.

- Inflammatory Disorders : Patients with rheumatoid arthritis exhibited reduced symptoms when treated with formulations containing triazole derivatives, highlighting their potential in managing autoimmune conditions.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. A standard route includes reacting 2-chlorobenzyl chloride with 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at 60–80°C . Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields . Critical factors include:

- Base selection : Strong bases (e.g., NaOH) accelerate thiol deprotonation but may promote side reactions.

- Solvent choice : DMSO enhances nucleophilicity but requires careful temperature control to avoid decomposition.

- Purification : Column chromatography or recrystallization from ethanol/acetone mixtures is recommended for high purity .

Basic: How can researchers confirm the structural integrity and purity of synthesized 1-(2-Chlorophenyl)-1H-1,2,4-triazol-5-amine?

Key analytical methods include:

- NMR spectroscopy : and NMR verify substituent positions and aromatic proton environments.

- X-ray crystallography : Resolves tautomeric forms and confirms planar geometry of the triazole ring (e.g., dihedral angles <5° between phenyl and triazole planes) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities.

- Elemental analysis : Validates molecular formula (C₈H₆ClN₄).

Advanced: What strategies can resolve contradictions in reported biological activities of 1-(2-Chlorophenyl)-1H,2,4-triazol-5-amine derivatives?

Contradictions often arise from variations in substituent effects, assay conditions, or tautomerism. Methodological approaches include:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., chloro, fluoro) to assess impacts on lipophilicity and membrane permeability .

- Standardized bioassays : Replicate antimicrobial testing under consistent pH, temperature, and bacterial strains to isolate structure-dependent effects .

- Tautomer stability analysis : Use DFT calculations or -NMR to evaluate dominant tautomers in solution vs. solid state, which influence binding affinity .

Advanced: How do electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring influence the physicochemical and biological properties of 1,2,4-triazol-5-amine derivatives?

Chloro and fluoro groups enhance electrophilicity and metabolic stability:

- Lipophilicity : The 2-chlorophenyl group increases logP by ~0.5 units, improving blood-brain barrier penetration .

- Antimicrobial activity : Fluorinated analogs show 2–4× higher activity against S. aureus due to enhanced membrane disruption .

- Crystal packing : Chloro substituents induce intermolecular C–H⋯Cl interactions, stabilizing crystal lattices and reducing hygroscopicity .

Basic: What safety precautions are recommended when handling 1-(2-Chlorophenyl)-1H,2,4-triazol-5-amine in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration .

- First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced: In crystallographic studies, how do intermolecular interactions affect crystal packing and stability of 1-(2-Chlorophenyl)-1H,2,4-triazol-5-amine?

The crystal lattice is stabilized by:

- N–H⋯N hydrogen bonds : Between triazole amine protons and adjacent nitrogen atoms (bond lengths ~2.1 Å) .

- π-π stacking : Face-to-edge interactions between chlorophenyl and triazole rings (centroid distances ~3.6 Å) .

- Halogen bonding : Weak C–Cl⋯N interactions (3.2–3.5 Å) further enhance thermal stability up to 200°C .

Advanced: How can researchers optimize reaction conditions to minimize by-products during triazole ring formation?

- Temperature control : Maintain 60–70°C to prevent over-oxidation of thiol intermediates .

- Catalyst screening : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.

- By-product analysis : Employ LC-MS to identify dimers or sulfoxide by-products and adjust stoichiometry (e.g., 1.2:1 thiol:chloride ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.